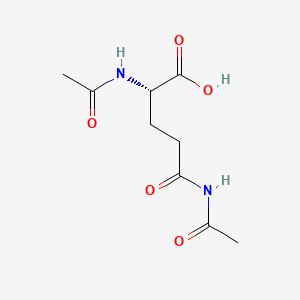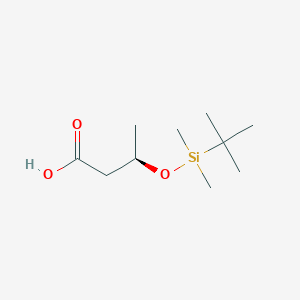
(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a diboron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield . These methods allow for better control over reaction parameters and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Oxidation: Boronic acids can be oxidized to form phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and diboron reagent.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted aryl compounds.
Applications De Recherche Scientifique
(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of enzyme inhibitors and as a tool for studying biological pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of an enzyme, thereby blocking its activity . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar applications but lacks the additional functional groups present in (4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid.
4-(Trifluoromethyl)phenylboronic Acid: Another boronic acid with different electronic properties due to the trifluoromethyl group.
Uniqueness
This compound is unique due to its combination of cyclohexylcarbamoyl and difluorophenyl groups, which impart distinct steric and electronic properties. These features can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C13H16BF2NO3 |
|---|---|
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
[4-(cyclohexylcarbamoyl)-3,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C13H16BF2NO3/c15-10-6-8(14(19)20)7-11(16)12(10)13(18)17-9-4-2-1-3-5-9/h6-7,9,19-20H,1-5H2,(H,17,18) |
Clé InChI |
WZIWTGLMBURLOK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)F)C(=O)NC2CCCCC2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


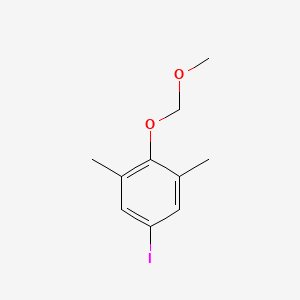
![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)
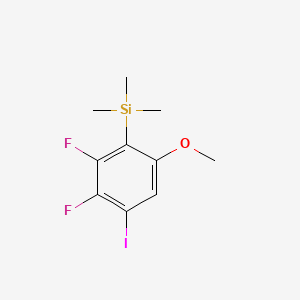

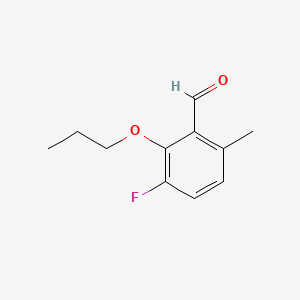
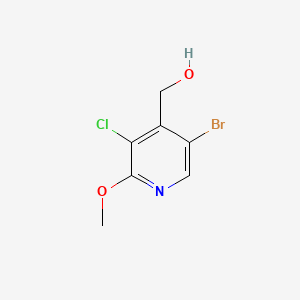
![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
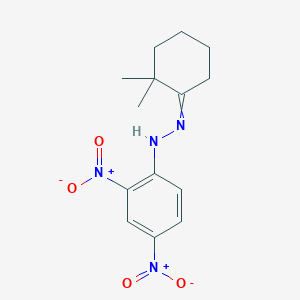
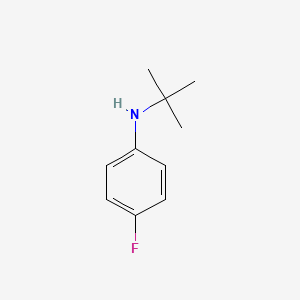
![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)
![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)
